molecular formula C12H12N2O3 B2851938 N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide CAS No. 1396567-68-2

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide

Cat. No.: B2851938
CAS No.: 1396567-68-2
M. Wt: 232.239
InChI Key: NUKPAJJVAOAWCI-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide is a compound that features a furan ring and a picolinamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the picolinamide moiety is derived from picolinic acid, a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide typically involves the reaction of 2-furoic acid with an appropriate amine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCM (dichloromethane) as the solvent . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)picolinamide: Similar structure but with the furan ring in a different position.

    N-(2-(thiophen-3-yl)-2-hydroxyethyl)picolinamide: Contains a thiophene ring instead of a furan ring.

    N-(2-(pyridin-3-yl)-2-hydroxyethyl)picolinamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and binding properties. The combination of the furan ring and picolinamide moiety provides a distinct set of chemical and biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(9-4-6-17-8-9)7-14-12(16)10-3-1-2-5-13-10/h1-6,8,11,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKPAJJVAOAWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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